molecular formula C17H32O B14284757 3-Methylhexadec-1-EN-4-one CAS No. 129896-39-5

3-Methylhexadec-1-EN-4-one

Cat. No.: B14284757
CAS No.: 129896-39-5
M. Wt: 252.4 g/mol
InChI Key: WOIDERHMELGFPO-UHFFFAOYSA-N
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Description

3-Methylhexadec-1-EN-4-one: is an organic compound characterized by a long hydrocarbon chain with a double bond and a ketone functional group. This compound is part of the broader class of alkenones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexadec-1-EN-4-one typically involves the use of Grignard reagents. A common method includes the reaction of a suitable alkyl halide with magnesium in an anhydrous ether solution to form the Grignard reagent. This reagent is then reacted with a ketone precursor to yield the desired product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methylhexadec-1-EN-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylhexadec-1-EN-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylhexadec-1-EN-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the compound allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 3-Methylhexadec-2-EN-4-one
  • 3-Methylhexadec-1-EN-3-one
  • 3-Methylhexadec-1-EN-5-one

Comparison: 3-Methylhexadec-1-EN-4-one is unique due to the position of its double bond and ketone group, which influence its reactivity and applications. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

129896-39-5

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

3-methylhexadec-1-en-4-one

InChI

InChI=1S/C17H32O/c1-4-6-7-8-9-10-11-12-13-14-15-17(18)16(3)5-2/h5,16H,2,4,6-15H2,1,3H3

InChI Key

WOIDERHMELGFPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)C(C)C=C

Origin of Product

United States

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